Bis(3-methylphenyl) phosphorochloridate
Overview
Description
m-TolylPhosphorochloridate: is an organophosphorus compound with the chemical formula C8H8ClO2P . It is a derivative of phosphorochloridate, characterized by the presence of a tolyl group attached to the phosphorus atom. This compound is typically used in organic synthesis and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: m-TolylPhosphorochloridate can be synthesized through the reaction of m-tolyl alcohol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
m-Tolyl alcohol+POCl3→m-TolylPhosphorochloridate+HCl
Industrial Production Methods: In an industrial setting, the production of m-TolylPhosphorochloridate involves similar reaction conditions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: m-TolylPhosphorochloridate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alcohols, amines, and thiols to form corresponding esters, amides, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form m-tolyl alcohol and phosphoric acid.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different phosphorus-containing compounds.
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines, thiols
Solvents: Anhydrous solvents like dichloromethane or tetrahydrofuran
Catalysts: Bases such as pyridine or triethylamine
Major Products:
Esters, Amides, Thioesters: Formed through substitution reactions
m-Tolyl Alcohol and Phosphoric Acid: Formed through hydrolysis
Scientific Research Applications
m-TolylPhosphorochloridate has a wide range of applications in scientific research, including:
Organic Synthesis:
Biological Studies: Employed in the synthesis of biologically active compounds and enzyme inhibitors.
Medicinal Chemistry: Utilized in the development of pharmaceuticals and drug intermediates.
Industrial Applications: Used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of m-TolylPhosphorochloridate involves its reactivity with nucleophiles. The phosphorus atom in the compound is electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various phosphorus-containing products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Diethyl Phosphorochloridate: Another phosphorochloridate with ethyl groups instead of a tolyl group.
Diphenyl Phosphorochloridate: Contains phenyl groups and is used in similar applications.
Uniqueness: m-TolylPhosphorochloridate is unique due to the presence of the tolyl group, which imparts specific reactivity and properties. This makes it suitable for certain applications where other phosphorochloridates may not be as effective.
Properties
IUPAC Name |
1-[chloro-(3-methylphenoxy)phosphoryl]oxy-3-methylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClO3P/c1-11-5-3-7-13(9-11)17-19(15,16)18-14-8-4-6-12(2)10-14/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHGXOAKDDJDGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OP(=O)(OC2=CC=CC(=C2)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClO3P | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70289264 | |
Record name | Bis(3-methylphenyl) phosphorochloridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70289264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.68 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6630-14-4 | |
Record name | NSC60026 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60026 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bis(3-methylphenyl) phosphorochloridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70289264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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